methyl [4-(butyrylamino)phenoxy]acetate
Description
Methyl [4-(butyrylamino)phenoxy]acetate is a synthetic organic compound characterized by a phenoxyacetate backbone substituted with a butyrylamino group at the para position of the phenyl ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol. Structurally, it combines a methyl ester of acetic acid linked via an ether bond to a 4-aminophenol derivative acylated with butyric acid.
Properties
IUPAC Name |
methyl 2-[4-(butanoylamino)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-4-12(15)14-10-5-7-11(8-6-10)18-9-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUBEVEZCZXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-(butyrylamino)phenoxy]acetate typically involves the reaction of 4-aminophenol with butyric anhydride to form 4-(butyrylamino)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of 4-(butyrylamino)phenol
- Reactants: 4-aminophenol, butyric anhydride
- Solvent: Anhydrous dichloromethane
- Temperature: Room temperature
- Reaction Time: 2-3 hours
-
Step 2: Formation of this compound
- Reactants: 4-(butyrylamino)phenol, methyl chloroacetate
- Base: Sodium hydroxide
- Solvent: Anhydrous ethanol
- Temperature: Reflux
- Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(butyrylamino)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.
Reduction: The butyrylamino group can be reduced to form primary amines.
Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents, low temperatures
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic medium, room temperature to reflux
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Primary amines
Substitution: Various substituted phenoxyacetates
Scientific Research Applications
Methyl [4-(butyrylamino)phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [4-(butyrylamino)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The butyrylamino group can form hydrogen bonds with active sites, while the phenoxy and acetate moieties can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl [4-(Acetylamino)phenoxy]acetate ()
- Molecular Formula: C₁₁H₁₃NO₅
- Key Difference : Substitution of butyryl (C₃H₇CO-) with acetyl (CH₃CO-) group.
- Impact :
Methyl 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate ()
- Molecular Formula : C₁₅H₂₁BO₅
- Key Difference : Incorporation of a boronate ester group.
- Impact: Reactivity: Boronate esters enable Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry . Solubility: The polar boronate group improves aqueous solubility compared to the butyrylamino derivative .
Physicochemical Properties
Notes:
Antimicrobial Potential
- Thiazole Derivatives (): Compounds like methyl 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles exhibit MIC values of 1–10 µM against E. coli and S. aureus.
- Butyrylamino Analogue: While direct data is unavailable, the butyryl group may enhance antifungal activity by improving lipid bilayer penetration, akin to boronic acid inhibitors in (IC₅₀ = 1 µM for appressorium inhibition) .
Enzyme Inhibition
- HDAC Inhibitors (): Boronic acid derivatives with phenoxyacetate moieties show strong binding to histone deacetylases (HDACs). The butyrylamino group could mimic these interactions but may lack the boronate’s electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
